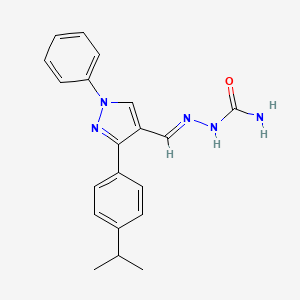

![molecular formula C15H13N5OS B5563179 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide” is a chemical compound that is derived from 5-(benzylthio)-1H-tetrazole . It is used in the field of organic chemistry as a building block for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of “4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide” involves the use of 5-(benzylthio)-1H-tetrazole as a starting material . This compound is known to be an activator in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate . The intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Molecular Structure Analysis

The molecular structure of “4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide” is derived from its parent compound, 5-(benzylthio)-1H-tetrazole . The empirical formula of 5-(benzylthio)-1H-tetrazole is C8H8N4S . The molecular weight is 192.24 .Scientific Research Applications

Pharmacological Research

In the realm of pharmacology, compounds structurally related to 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide, such as benzamide derivatives, have been studied for their potential in treating allergic diseases. For instance, CR 2039 (DIZOLAST), a potent “allergic mediator release” inhibitor, has been proposed for the prevention and treatment of asthma and other allergic disorders (Revel, Ferrari, & Makovec, 1992).

Materials Science and Coordination Chemistry

From a materials science perspective, tetrazolate-based compounds have been utilized in the synthesis of chiral coordination networks with significant second harmonic generation (SHG) efficiencies, demonstrating the impact of substituents on the structural topologies and nonlinear optical properties (Liao et al., 2013).

Anticancer Research

In anticancer research, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have shown promising anticancer activity against several human cancer cell lines, highlighting the therapeutic potential of such compounds (Tiwari et al., 2017).

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized for their remarkable antiavian influenza virus activity, showcasing the antiviral applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).

Chemical Synthesis and Catalysis

In chemical synthesis, benzothiazoles and thiazolopyridines, relevant to the chemical class of 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide, have been produced using metal- and reagent-free methods, signifying advancements in eco-friendly catalysis techniques (Qian et al., 2017).

properties

IUPAC Name |

4-(5-benzylsulfanyltetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c16-14(21)12-6-8-13(9-7-12)20-15(17-18-19-20)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPNHHAVNFPEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)

![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)

![S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)

![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)

![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)